molecular formula C8H4F3NO4 B1304191 4-Nitro-2-(trifluoromethyl)benzoic acid CAS No. 320-37-6

4-Nitro-2-(trifluoromethyl)benzoic acid

Cat. No.: B1304191
CAS No.: 320-37-6
M. Wt: 235.12 g/mol
InChI Key: BPCKZQCTLCTDST-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)benzoic acid is an aromatic compound with the molecular formula C8H4F3NO4 and a molecular weight of 235.12 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoic acid core. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

It is known that the compound can cause irritation to the skin, eyes, and respiratory system

Result of Action

The molecular and cellular effects of 4-Nitro-2-(trifluoromethyl)benzoic acid’s action are primarily characterized by irritation to the skin, eyes, and respiratory system . This suggests an inflammatory response at the cellular level, potentially involving the release of inflammatory mediators and recruitment of immune cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s irritant properties may be exacerbated under conditions of high exposure or in sensitive individuals . Additionally, factors such as temperature, pH, and presence of other chemicals could potentially affect the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

4-Nitro-2-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nature of these interactions is often characterized by strong electrostatic and hydrophobic interactions, facilitated by the nitro and trifluoromethyl groups on the benzoic acid core .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings. These studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by enzymes involved in oxidative and reductive reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the detoxification and elimination of this compound from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may be directed to the mitochondria, where it can influence mitochondrial function and metabolism. The localization of this compound within cells is essential for its role in various biochemical processes .

Preparation Methods

4-Nitro-2-(trifluoromethyl)benzoic acid can be synthesized from 2-(trifluoromethyl)benzoic acid. The synthetic route involves treating 2-(trifluoromethyl)benzoic acid with concentrated sulfuric acid, followed by the dropwise addition of fuming nitric acid . This reaction introduces the nitro group at the 4-position of the benzoic acid ring. The reaction conditions typically involve maintaining a controlled temperature and stirring to ensure complete nitration.

Chemical Reactions Analysis

4-Nitro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitro-2-(trifluoromethyl)benzoic acid is used in several scientific research applications:

Comparison with Similar Compounds

4-Nitro-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)6-3-4(12(15)16)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCKZQCTLCTDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382253
Record name 4-Nitro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-37-6
Record name 4-Nitro-2-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-2-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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